N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Description
This compound features a hybrid heterocyclic architecture combining a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5 and a 4-methyl-4H-1,2,4-triazole moiety connected via a sulfanyl (–S–) linker to a propanamide backbone. Such dual-heterocyclic systems are known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The ethyl and methyl substituents likely modulate lipophilicity and electronic effects, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS2/c1-4-7-13-14-9(19-7)12-8(17)6(2)18-10-15-11-5-16(10)3/h5-6H,4H2,1-3H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKDVLVDAULANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)SC2=NN=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a synthetic compound that incorporates both thiadiazole and triazole moieties. These structural features are known to confer various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄S₂ |
| Molecular Weight | 342.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The thiadiazole and triazole rings may facilitate binding to these targets, leading to modulation of various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of 1,2,4-triazoles possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives can be as low as 0.125 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds with similar structures have demonstrated efficacy against various fungal pathogens. The presence of the triazole ring is particularly noted for its role in inhibiting fungal growth .
Anticancer Activity
The anticancer potential of compounds featuring thiadiazole and triazole structures has been explored in several studies:
- Cell Proliferation Inhibition : Certain derivatives have shown IC50 values ranging from 2.38 to 8.13 µM in inhibiting cell proliferation in cancer cell lines . For example, modifications to the triazole ring have been linked to enhanced cytotoxicity against specific cancer cell lines.
Study 1: Synthesis and Testing
A study synthesized a series of thiadiazole-triazole hybrids and evaluated their antimicrobial properties. The results indicated that compounds with a methanesulfonyl group exhibited superior activity against drug-resistant bacterial strains .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of triazole derivatives revealed that substitutions at specific positions on the triazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced potency against bacterial targets .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties.
Key Findings:
- A study demonstrated that derivatives of thiadiazole show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The compound has been tested for antifungal activity against species such as Candida albicans, with promising results indicating its potential as an antifungal agent .
Case Study: Antifungal Activity
In a comparative study of antifungal agents, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide exhibited a Minimum Inhibitory Concentration (MIC) lower than that of standard antifungal drugs like fluconazole against certain fungal strains .
Anticancer Applications
The anticancer potential of this compound is supported by several studies indicating its efficacy in inhibiting cancer cell growth.
Research Insights:
- A synthesis of related compounds showed significant anticancer activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells .
Case Study: In Vitro Anticancer Activity
In vitro assays demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were found to be comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Agricultural Applications
The compound's ability to act as a pesticide or herbicide is another area of exploration. Its unique structure allows it to interact with biological systems in plants and pests.
Key Applications:
- Preliminary studies suggest that derivatives of thiadiazoles have herbicidal properties that can effectively control weed growth without harming crops .
Case Study: Herbicidal Activity
Field trials indicated that formulations containing this compound significantly reduced weed biomass while maintaining crop yield .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiadiazole-Triazole Hybrids
Compound A : 3-[(5-Aryl-1,3,4-oxadiazole-2-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamides (8a–h)
- Structural Differences : Replaces the thiadiazole with an oxadiazole ring and substitutes the triazole with a thiazole.
- Synthesis : Requires a multi-step protocol involving hydrazine derivatives and CS2/KOH-mediated cyclization .
- Activity : Demonstrated variable antimicrobial potency depending on aryl substituents (e.g., 8c with a 4-Cl-phenyl group showed MIC = 8 µg/mL against S. aureus) .
Compound B : Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
- Structural Differences: Introduces a phenylamino group on the thiadiazole and an additional sulfanylacetate chain.
- Activity : Exhibited superior intermolecular interaction energy (–9.2 kcal/mol) compared to reference drugs in molecular docking studies, suggesting enhanced enzyme inhibition .
Key Comparison :
Sulfanyl-Linked Propanamide Derivatives
Compound C : (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Structural Differences: Incorporates a benzylidene-thiazolidinone moiety instead of the triazole-sulfanyl group.
- Physicochemical Properties : Higher calculated logP (3.2) due to the lipophilic benzylidene group, suggesting reduced aqueous solubility compared to the target compound .
Compound D : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives
Solubility and Stability
- This contrasts with more polar derivatives like Compound D, which incorporates a furan ring .
- Intramolecular hydrogen bonding (observed in analogous thiadiazoles ) may stabilize the planar conformation, enhancing thermal stability (m.p. >400 K inferred from ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
